5-Allyloxy-2-ethoxybenzamidine
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Overview
Description
5-Allyloxy-2-ethoxybenzamidine is an organic compound with the molecular formula C12H16N2O2. It consists of 16 hydrogen atoms, 12 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is notable for its unique structure, which includes both allyloxy and ethoxy functional groups attached to a benzamidine core.
Preparation Methods
The synthesis of 5-Allyloxy-2-ethoxybenzamidine can be achieved through various synthetic routes. One common method involves the reaction of 5-allyloxy-2-ethoxybenzonitrile with ammonia in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the conversion of the nitrile group to an amidine group . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
5-Allyloxy-2-ethoxybenzamidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the amidine group to an amine group using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Allyloxy-2-ethoxybenzamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
5-Allyloxy-2-ethoxybenzamidine can be compared with other similar compounds, such as:
5-Allyloxy-2-hydroxybenzamidine: This compound has a hydroxyl group instead of an ethoxy group, which can lead to different chemical reactivity and biological activity.
5-Allyloxy-2-methoxybenzamidine: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
765261-98-1 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-ethoxy-5-prop-2-enoxybenzenecarboximidamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-7-16-9-5-6-11(15-4-2)10(8-9)12(13)14/h3,5-6,8H,1,4,7H2,2H3,(H3,13,14) |
InChI Key |
YKZXRSFZEBXMRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OCC=C)C(=N)N |
Origin of Product |
United States |
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